(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]
Overview
Description
(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] is a chiral compound with a unique structure that features two oxazole rings connected by a cyclopentylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Formation of the Cyclopentylidene Bridge: The cyclopentylidene bridge is introduced by reacting the oxazole rings with a cyclopentanone derivative under acidic or basic conditions to form the desired bis-oxazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole rings can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may lead to the formation of dihydrooxazole derivatives.
Scientific Research Applications
(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] has several scientific research applications, including:
Asymmetric Synthesis: The compound can be used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure products.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Material Science: It can be used in the development of new materials with specific properties, such as chiral polymers and liquid crystals.
Mechanism of Action
The mechanism by which (4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing the activity of the target molecules. This selective binding can modulate biochemical pathways and lead to desired outcomes in various applications.
Comparison with Similar Compounds
Similar Compounds
®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine: A chiral phosphine ligand used in asymmetric catalysis.
Sodium polyacrylate: A polymer with broad applications in consumer products.
Uniqueness
(4S,4’S)-2,2’-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] is unique due to its specific chiral structure and the presence of two oxazole rings connected by a cyclopentylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable in specialized applications such as asymmetric synthesis and catalysis.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-17(2,3)13-11-22-15(20-13)19(9-7-8-10-19)16-21-14(12-23-16)18(4,5)6/h13-14H,7-12H2,1-6H3/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMVBTAYSGCATC-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2(CCCC2)C3=N[C@H](CO3)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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